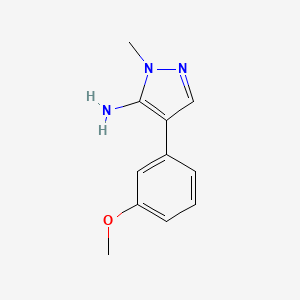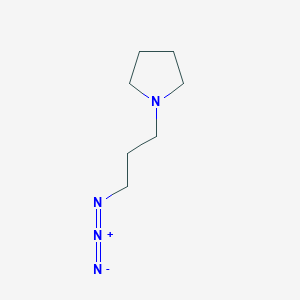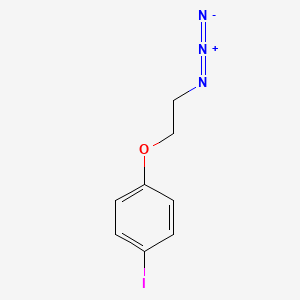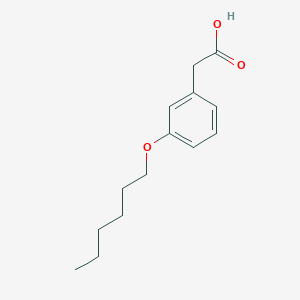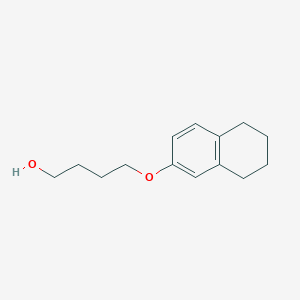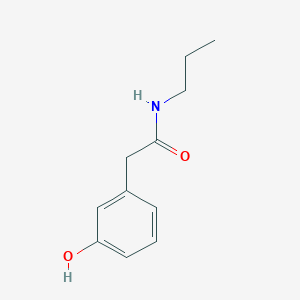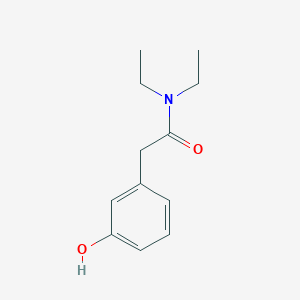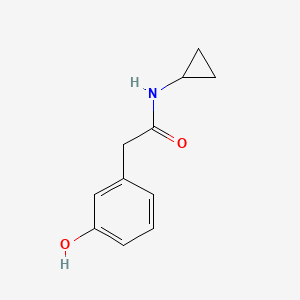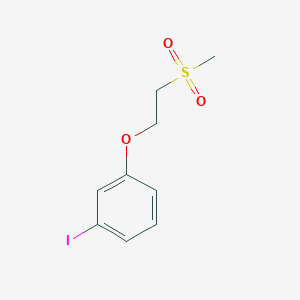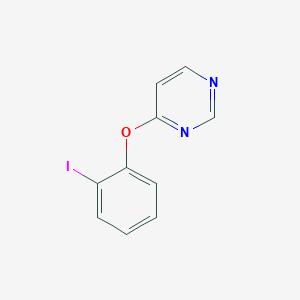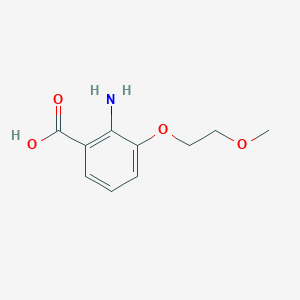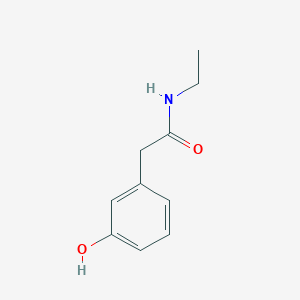
N-ethyl-2-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(3-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyphenyl group attached to the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-hydroxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Another synthetic route involves the acylation of 3-hydroxyaniline with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the target compound. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of palladium-catalyzed carbonylation reactions has also been explored for the large-scale synthesis of this compound, offering a more sustainable and cost-effective approach.
化学反应分析
Types of Reactions
N-ethyl-2-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions, often in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-acetylphenyl ethyl ketone.
Reduction: Formation of N-ethyl-2-(3-hydroxyphenyl)ethylamine.
Substitution: Formation of N-ethyl-2-(3-alkoxyphenyl)acetamide or N-ethyl-2-(3-acetoxyphenyl)acetamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用机制
The mechanism by which N-ethyl-2-(3-hydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. The hydroxyphenyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
相似化合物的比较
N-ethyl-2-(3-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Hydroxyphenyl)acetamide: Lacks the ethyl group, which may affect its binding affinity and pharmacokinetic properties.
N-(2-Hydroxyphenyl)acetamide: The position of the hydroxy group influences its reactivity and biological activity.
Paracetamol (Acetaminophen): A well-known analgesic and antipyretic, structurally similar but with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential therapeutic benefits.
属性
IUPAC Name |
N-ethyl-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(13)7-8-4-3-5-9(12)6-8/h3-6,12H,2,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSHPMZHYASIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
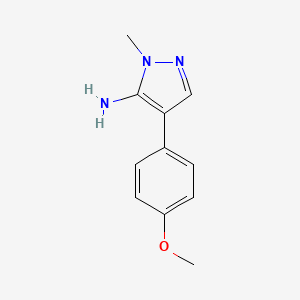
![1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7868963.png)
